molecular formula C15H19N3O3 B4811163 5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4811163
M. Wt: 289.33 g/mol
InChI Key: VDIAGDLXLDUAKG-UHFFFAOYSA-N
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Description

5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound featuring both pyrrole and pyrimidine rings

Preparation Methods

The synthesis of 5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the formation of the pyrimidine ring. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of new products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism by which 5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione include other pyrrole and pyrimidine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. Some examples of similar compounds are:

  • 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-yl]methylene]-1-(4-methylphenyl)-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone
  • 1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldec-8-ene-1,3-dione

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties .

Properties

IUPAC Name

5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-6-18-9(2)7-11(10(18)3)8-12-13(19)16(4)15(21)17(5)14(12)20/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIAGDLXLDUAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C=C2C(=O)N(C(=O)N(C2=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

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